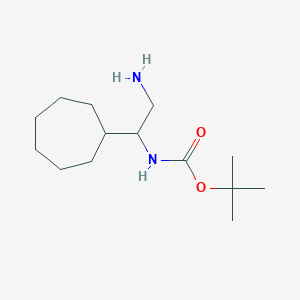
tert-Butyl (2-amino-1-cycloheptylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate: is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Reduction: The compound can be reduced under specific conditions, often involving the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Free amines and tert-butyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .
Biology: In biological research, this compound is used to modify peptides and proteins, protecting amine groups during various biochemical reactions .
Medicine: The compound is used in the synthesis of pharmaceuticals, where it helps in the selective protection and deprotection of amine groups during drug development .
Industry: In the industrial sector, tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate is used in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine and tert-butyl cations. This process is facilitated by the resonance stabilization of the carbamate group and the formation of a stable tert-butyl carbocation .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the cycloheptylethyl group, making it less sterically hindered.
- Benzyl carbamate: Provides a different protecting group that can be removed by catalytic hydrogenation, offering an alternative deprotection method.
- Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, which can be removed under basic conditions, providing orthogonal protection strategies .
Uniqueness: tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability, making it particularly useful in complex synthetic pathways .
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-12(10-15)11-8-6-4-5-7-9-11/h11-12H,4-10,15H2,1-3H3,(H,16,17) |
InChI Key |
ZGBUPNLLWPCUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


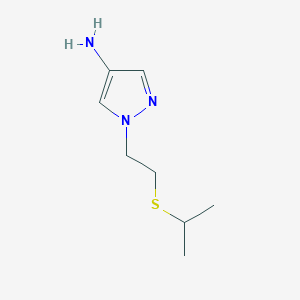
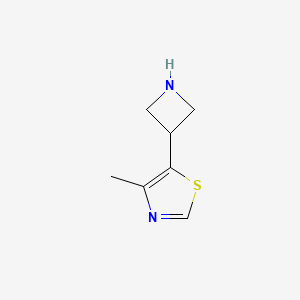
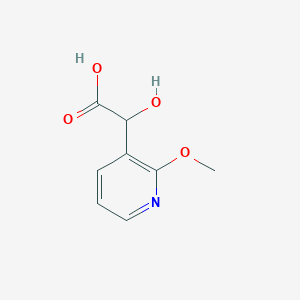
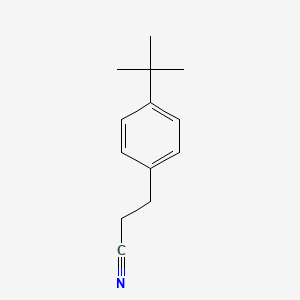
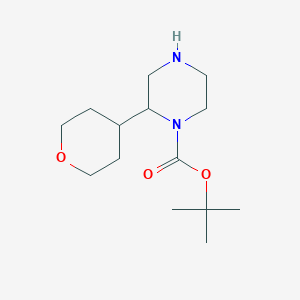
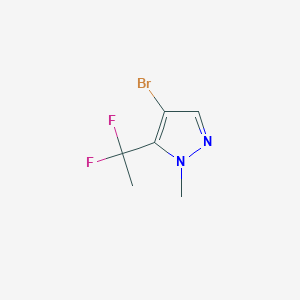
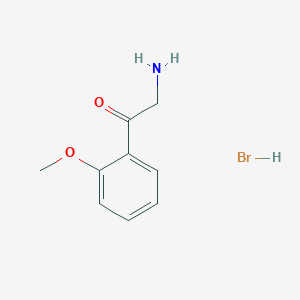
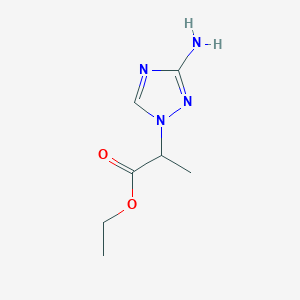
![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
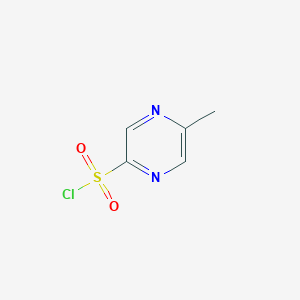
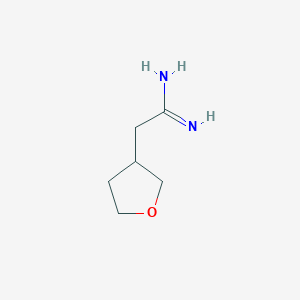
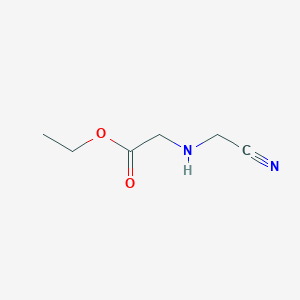
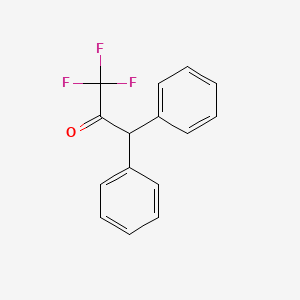
![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
